![molecular formula C15H9Cl3N2O3S B13801567 4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid CAS No. 531521-00-3](/img/structure/B13801567.png)
4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid is a chemical compound with the molecular formula C15H9Cl3N2O3S. It is a derivative of benzoic acid, which is a common constituent in a variety of essential plant metabolites. This compound contains several functional groups, including an amino group, a carbonothioyl group, and a carboxylic acid group, which influence its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C . This reaction yields a series of dichlorobenzamide derivatives, which are then characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and purity .
化学反应分析
Types of Reactions
4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzoic acid derivatives.
科学研究应用
4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and retrosynthesis analysis.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,5-Dichlorobenzoic Acid: Similar in structure but lacks the amino and carbonothioyl groups.
4-Chloro-2,5-difluorobenzoic Acid: Contains fluorine atoms instead of chlorine, leading to different reactivity and properties.
Uniqueness
4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
531521-00-3 |
|---|---|
分子式 |
C15H9Cl3N2O3S |
分子量 |
403.7 g/mol |
IUPAC 名称 |
4-chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Cl3N2O3S/c16-8-2-4-10(17)9(6-8)13(21)20-15(24)19-12-5-7(14(22)23)1-3-11(12)18/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI 键 |
ITJCDKDAJYRCFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


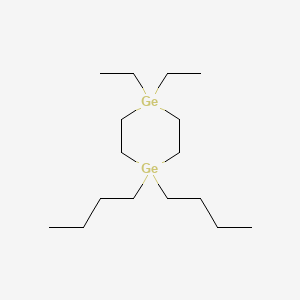

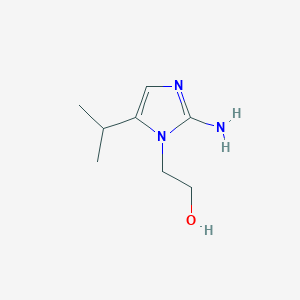
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)

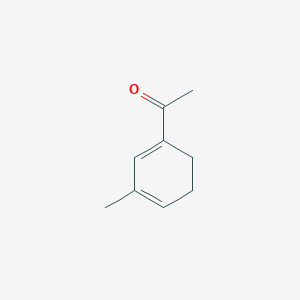

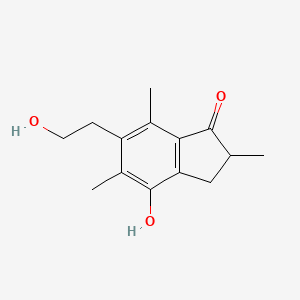
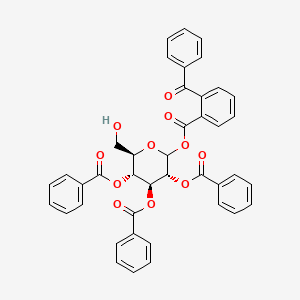
![(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B13801555.png)
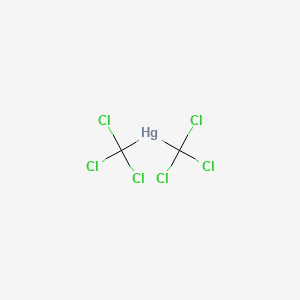
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)
